[(1-Ethyl-1H-pyrazol-5-yl)methyl](propyl)amine
CAS No.:
Cat. No.: VC15772677
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C9H17N3 |
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Molecular Weight | 167.25 g/mol |
IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]propan-1-amine |
Standard InChI | InChI=1S/C9H17N3/c1-3-6-10-8-9-5-7-11-12(9)4-2/h5,7,10H,3-4,6,8H2,1-2H3 |
Standard InChI Key | GQFIORSVPTYNKL-UHFFFAOYSA-N |
Canonical SMILES | CCCNCC1=CC=NN1CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with an ethyl group and at the 5-position with a methylpropylamine chain. The molecular formula C₉H₁₇N₃ corresponds to a molecular weight of 167.25 g/mol . Key structural attributes include:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Ethyl group: Attached to the pyrazole’s 1-position, enhancing steric bulk.
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Propylamine chain: A three-carbon alkylamine linked via a methyl group at the pyrazole’s 5-position.
Table 1: Key Identifiers of (1-Ethyl-1H-pyrazol-5-yl)methylamine
Property | Value | Source |
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CAS Registry Number | 1326775-05-6 | |
Molecular Formula | C₉H₁₇N₃ | |
Synonyms | AKOS013285332, CS-0297973 | |
Classification | Specialty Materials |
Spectroscopic Characterization
While explicit spectral data for this compound is unavailable in public sources, analogous pyrazole derivatives are typically characterized using:
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Nuclear Magnetic Resonance (NMR): To resolve proton environments in the pyrazole ring and alkyl chains.
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Mass Spectrometry (MS): For molecular ion confirmation and fragmentation pattern analysis.
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Infrared (IR) Spectroscopy: To identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine likely follows multi-step protocols common to pyrazole amines:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones.
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N-Alkylation: Introduction of the ethyl group at the pyrazole’s 1-position using ethyl halides.
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Mannich Reaction: Attachment of the propylamine chain via a methylene bridge at the 5-position.
Table 2: Hypothesized Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield Optimization Factors |
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1 | Cyclocondensation | Hydrazine, β-keto ester | Temperature control |
2 | N-Alkylation | Ethyl iodide, base (K₂CO₃) | Solvent polarity |
3 | Mannich Reaction | Formaldehyde, propylamine | pH modulation |
Industrial Production
Parchem, a chemical supplier, lists this compound under "Specialty Materials," indicating niche manufacturing scales . Industrial synthesis would prioritize:
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Catalytic Efficiency: To minimize byproducts in alkylation steps.
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Purification Techniques: Chromatography or crystallization for amine functionality retention.
Physicochemical Properties
Physical Properties
Though experimental data is sparse, predictions based on structural analogs suggest:
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State: Likely liquid at room temperature due to moderate molecular weight.
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Solubility: Partial miscibility in polar solvents (e.g., ethanol) and immiscibility in water.
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Boiling Point: Estimated >200°C, given amine and aromatic functionalities.
Chemical Reactivity
The compound’s reactivity is dominated by:
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Amine Group: Participates in acid-base reactions, forming salts with mineral acids.
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Pyrazole Ring: Susceptible to electrophilic substitution at the 3- and 4-positions .
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Alkyl Chains: Potential sites for oxidation or halogenation under radical conditions.
Application Area | Mechanism of Action | Supporting Evidence |
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Metabolic Disorders | NAD+ pathway activation | In vitro cellular models |
Antimicrobial Agents | Enzyme inhibition (e.g., DHFR) | Structural analogs |
Material Science
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Coordination Chemistry: Amine ligands in metal-organic frameworks (MOFs) for catalysis .
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Polymer Additives: Stabilizing agents in thermoplastics due to aromatic stability .
Challenges and Future Prospects
Research Gaps
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Toxicological Data: Absence of in vivo studies limits therapeutic translation.
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Synthetic Scalability: Current routes may lack cost-effectiveness for large-scale production.
Recommendations for Further Study
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